1-(2-naphthyl)-1,4-hexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-naphthyl)-1,4-hexanedione is an organic compound characterized by the presence of a naphthalene ring attached to a hexane-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-naphthyl)-1,4-hexanedione can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with hexane-1,4-dione in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 70°C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-naphthyl)-1,4-hexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hexane-1,4-diol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-(2-naphthyl)-1,4-hexanedione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-naphthyl)-1,4-hexanedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and modulate cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- 1-(2-Naphthalenyl)butane-1,4-dione
- 1-(2-Naphthalenyl)pentane-1,4-dione
- 1-(2-Naphthalenyl)heptane-1,4-dione
Comparison: 1-(2-naphthyl)-1,4-hexanedione is unique due to its specific chain length and structural configuration, which influence its reactivity and applications. Compared to its analogs, it may exhibit different physical properties, reactivity patterns, and biological activities.
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.3g/mol |
IUPAC Name |
1-naphthalen-2-ylhexane-1,4-dione |
InChI |
InChI=1S/C16H16O2/c1-2-15(17)9-10-16(18)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
HVJXZZHMSDQQCF-UHFFFAOYSA-N |
SMILES |
CCC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.